- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163
Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
CAS-Nr.:97421-12-0
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
- 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
- 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
- 1-tert-butyl-4-nitro-1H-pyrazole
- 1-tert-butyl-4-nitropyrazole
- 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
- CS-0207669
- AKOS016001907
- MFCD11845714
- FPKZTRHYFSEGRN-UHFFFAOYSA-N
- BS-24740
- DB-363796
- XDA42112
- 97421-12-0
- DTXSID50463282
- SCHEMBL1522012
-
- MDL: MFCD11845714
- Inchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
- InChI-Schlüssel: FPKZTRHYFSEGRN-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O
Berechnete Eigenschaften
- Genaue Masse: 169.085126602g/mol
- Monoisotopenmasse: 169.085126602g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 182
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 63.6Ų
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13466-10g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 10g |
$1000 | 2023-09-07 | |
| Fluorochem | 221177-250mg |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 250mg |
£136.00 | 2022-02-28 | |
| Fluorochem | 221177-1g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
£263.00 | 2022-02-28 | |
| Fluorochem | 221177-5g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
£1013.00 | 2022-02-28 | |
| Alichem | A049002590-5g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Chemenu | CM126578-1g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
$292 | 2021-08-05 | |
| Chemenu | CM126578-1g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
$*** | 2023-05-04 | |
| abcr | AB302113-1 g |
1-tert-Butyl-4-nitro-1H-pyrazole; 95% |
97421-12-0 | 1 g |
€412.10 | 2023-07-20 | ||
| Apollo Scientific | OR019114-1g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 1g |
£255.00 | 2025-02-21 | ||
| Apollo Scientific | OR019114-5g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 5g |
£763.00 | 2025-02-21 |
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 80 °C
Referenz
- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 80 °C
Referenz
- New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media, Journal of Organic Chemistry, 2004, 69(24), 8382-8386
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt → 80 °C
Referenz
- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ; rt
Referenz
- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Salts and solid forms of an FGFR inhibitor and processes of preparing thereof, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, United States, , ,
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials
- Tert-Butylhydrazine hydrochloride
- 4-Nitropyrazole
- 2-Propenal, 2-nitro-3-(propylamino)-
- 1-Tert-butyl-1H-pyrazole
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Verwandte Literatur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole) Verwandte Produkte
- 1015939-59-9((4-Nitro-1H-pyrazol-1-yl)acetaldehyde)
- 1173061-75-0(4-Nitro-1-propyl-1H-pyrazole)
- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)
- 97421-21-1(1-Isopropyl-4-nitro-1H-pyrazole)
- 58793-45-6(1-Ethyl-4-nitro-1H-pyrazole)
- 948570-75-0(1-(2-methoxyethyl)-4-nitro-pyrazole)
- 1240577-26-7(4-nitro-1-(prop-2-en-1-yl)-1H-pyrazole)
- 1002033-53-5(2-(4-Nitro-1H-pyrazol-1-yl)ethylamine)
- 1006440-58-9(4-nitro- 1H-Pyrazole-1-propanol)
- 108372-40-3(4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole)
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